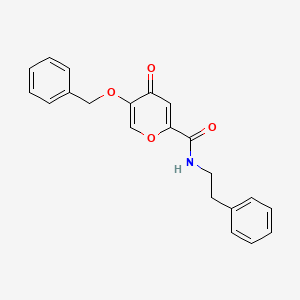

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-(2-phenylethyl)-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-18-13-19(21(24)22-12-11-16-7-3-1-4-8-16)26-15-20(18)25-14-17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYOMSFTJCZCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzyloxy-substituted aldehyde with a phenethylamine derivative, followed by cyclization to form the pyran ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, hydroxylated pyran compounds, and substituted phenethyl derivatives.

Scientific Research Applications

Introduction to 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

This compound is a synthetic compound within the pyran family, notable for its diverse biological activities. This compound features a benzyloxy group, a phenethyl moiety, and a carboxamide functional group, which contribute to its potential therapeutic applications. The pyran derivatives are recognized for their pharmacological properties, particularly in medicinal chemistry.

Biological Activities and Applications

The compound has been investigated for several biological activities, including:

- Antitumor Activity : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives of pyran have shown promise as Src kinase inhibitors, which are critical in cancer progression .

- Anti-inflammatory Effects : The anti-inflammatory properties of pyran derivatives suggest potential use in treating inflammatory diseases. This is particularly relevant in the context of chronic conditions where inflammation plays a significant role.

- Enzyme Inhibition : Interaction studies have demonstrated that this compound may bind effectively to various biological targets, including enzymes and receptors involved in disease pathways, thereby influencing their activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-4-oxo-N-benzyl-4H-pyran-2-carboxamide | Contains a hydroxyl group instead of a benzyloxy group | Potentially different solubility and reactivity |

| 3-Hydroxy-pyran-4-one derivatives | Lacks carboxamide functionality | Focused on HIV inhibition |

| 5-(Phenylmethoxy)-4H-pyran derivatives | Varies in substituent at position 5 | May exhibit different biological activities |

This table highlights the structural diversity within the pyran family while emphasizing the specific features of this compound.

Case Study 1: Src Kinase Inhibition

A study focused on the design and synthesis of novel 6-substituted derivatives of pyran compounds demonstrated their potential as Src kinase inhibitors. These findings underscore the relevance of pyran derivatives in cancer therapy, as inhibiting Src kinases can impede tumor growth and metastasis .

Case Study 2: Anti-inflammatory Activity

Research into the anti-inflammatory effects of pyran derivatives has shown that these compounds can reduce inflammatory markers in various models. This opens avenues for developing new treatments for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study 3: Binding Affinity Studies

Interaction studies involving binding affinity assessments have revealed that this compound exhibits significant interactions with key biological targets, suggesting its potential role in drug design aimed at modulating enzyme activity .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the pyran ring can interact with other molecular structures. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features

- Core Scaffold: The target compound shares the 4H-pyran-4-one core with 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid but differs in the substitution at the 2-position (carboxamide vs. carboxylic acid). This substitution reduces hydrogen-bonding capacity (1 donor vs. 2) and increases lipophilicity (predicted XLogP3 of ~3.2 vs. 1.5) .

- Carboxamide Derivatives : Compared to the tetrahydropyrimidine-based carboxamide (Compound 50 in ), the target compound lacks halogenated aryl groups and a fused heterocyclic ring, likely resulting in lower molecular weight and distinct bioactivity profiles .

Physicochemical Properties

- Hydrogen Bonding: The carboxamide group introduces one hydrogen bond donor, whereas the acrylate derivative () has none, impacting solubility and polymer reactivity .

Biological Activity

5-(Benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is a synthetic compound belonging to the pyran family, characterized by its unique structural features, including a benzyloxy group, a phenethyl moiety, and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly in the realms of antitumor and anti-inflammatory effects.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation : A benzyloxy-substituted aldehyde is reacted with a phenethylamine derivative.

- Cyclization : The reaction mixture undergoes cyclization to form the pyran ring.

- Purification : The product is purified through crystallization or chromatography.

The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Antitumor Activity

Research indicates that compounds within the pyran family exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit neoplastic cell growth. In particular, one study demonstrated that a related pyranone derivative inhibited DNA synthesis in cancer cell lines at concentrations as low as 2.6 µM, suggesting potential efficacy against various cancers .

Anti-inflammatory Effects

In addition to antitumor activity, there is evidence supporting the anti-inflammatory properties of this compound. Pyrans are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The benzyloxy group may enhance binding to certain enzymes involved in tumor progression, such as Src family kinases (SFKs), which are critical for cancer development .

- Cell Penetration : The phenethyl moiety may facilitate cellular uptake, allowing the compound to exert its effects intracellularly.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(benzyloxy)-2-hydroxybenzaldehyde | Similar benzyloxy group | Limited data on antitumor effects |

| N-phenethyl-4H-pyran-2-carboxamide | Lacks benzyloxy group | Moderate anti-inflammatory activity |

| 6-substituted derivatives | Variations in substituents | Potential SFK inhibitors |

This comparison highlights the unique combination of functional groups in this compound that may confer enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antitumor Studies : A study focusing on pyran derivatives revealed significant inhibition of cell proliferation in murine leukemia and human leukemia cell lines, indicating promising antitumor potential .

- Inflammation Modulation : Research has suggested that similar compounds can reduce inflammatory cytokine production in vitro, supporting their potential use in inflammatory diseases.

- Mechanistic Insights : Computational studies have provided insights into how structural modifications influence binding affinity and activity against specific targets, paving the way for further drug development .

Q & A

Q. What are the recommended synthetic routes for 5-(benzyloxy)-4-oxo-N-phenethyl-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving carboxamide formation. For example:

- Step 1 : Activate the carboxylic acid moiety using coupling reagents like EDC·HCl and HOBt in anhydrous dichloromethane under nitrogen atmosphere (to prevent hydrolysis).

- Step 2 : Introduce the phenethylamine group via nucleophilic substitution. Stir the reaction mixture overnight at room temperature for complete coupling .

- Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification. Yield improvements (e.g., from 60% to 85%) can be achieved by optimizing stoichiometry (1.2 equivalents of phenethylamine) and reaction time (24 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on resolving peaks for the benzyloxy group (δ 4.8–5.2 ppm for OCH2Ph protons) and the pyran-4-one carbonyl (δ 180–185 ppm in 13C NMR).

- APCI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 394.1) and fragmentation patterns (e.g., loss of benzyloxy group at m/z 283) .

- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C, H, N percentages .

Q. How can researchers mitigate solubility challenges during in vitro bioactivity assays?

- Methodological Answer :

- Solvent Selection : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) for assays.

- Surfactants : Add 0.1% Tween-80 to improve aqueous solubility without interfering with biological targets .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between enzyme inhibition and cellular assays?

- Methodological Answer :

- Mechanistic Studies : Perform kinetic assays (e.g., SPR or ITC) to differentiate direct target binding from off-target effects.

- Structural Analogues : Synthesize derivatives (e.g., replacing benzyloxy with thioamide groups) to probe SAR. Evidence shows thioamide derivatives exhibit enhanced anthrax lethal factor inhibition compared to carboxamides .

- Cellular Uptake Analysis : Use fluorescently labeled analogs (e.g., BODIPY conjugates) to quantify intracellular accumulation via flow cytometry .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., hydrolases). Prioritize substituents that enhance hydrogen bonding (e.g., fluorobenzyl groups) .

- ADMET Prediction : Employ SwissADME to predict logP (aim for <3.5) and CYP450 inhibition. For example, replacing the phenethyl group with a pyridinylpiperazine moiety reduces hepatic metabolism risks .

Q. What advanced purification techniques address isomerization or byproduct formation during large-scale synthesis?

- Methodological Answer :

- HPLC-Purification : Use reverse-phase C18 columns (acetonitrile/water gradient) to separate diastereomers or oxidized byproducts.

- Crystallization : Optimize solvent systems (e.g., ethanol/water 70:30) to isolate the desired polymorph. Evidence highlights successful crystallization of similar carboxamides using acetic acid/ice mixtures .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between cancer cell lines?

- Methodological Answer :

- Dose-Response Profiling : Test concentrations from 1 nM to 100 µM to identify IC50 variability (e.g., sensitive vs. resistant lines).

- Biomarker Screening : Use RNA-seq to correlate cytotoxicity with overexpression of efflux pumps (e.g., P-gp) or detoxifying enzymes (e.g., GST) .

- 3D Tumor Models : Validate activity in spheroids or organoids to mimic in vivo heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.